molecular formula C8H5BrClNO B8772393 5-Bromo-2-chloro-4-methoxybenzonitrile

5-Bromo-2-chloro-4-methoxybenzonitrile

Cat. No. B8772393
M. Wt: 246.49 g/mol
InChI Key: KOWXEILWUYXUGU-UHFFFAOYSA-N
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Patent
US08541380B2

Procedure details

A mixture of 5-bromo-2-chloro-4-methoxybenzonitrile (30.7 g, 124 mmol) and NaOH (127 g, 3.11 mol) in EtOH (500 mL) and water (250 mL) was refluxed overnight. After cooling to room temperature, EtOH was removed under reduced pressure. The mixture was diluted with water and neutralized with hydrochloric acid (3.0 N). The resulting solid was filtered and dried in vacuo to give title compound (32.9 g, quantitative) as a white solid.
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
127 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:11][CH3:12])=[CH:4][C:5]([Cl:10])=C([CH:9]=1)C#N.[OH-:13].[Na+].[CH3:15][CH2:16][OH:17]>O>[Br:1][C:2]1[C:3]([O:11][CH3:12])=[CH:4][C:5]([Cl:10])=[C:15]([CH:9]=1)[C:16]([OH:13])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
30.7 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C#N)C1)Cl)OC
Name
Quantity
127 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
CCO
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
EtOH was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The mixture was diluted with water and neutralized with hydrochloric acid (3.0 N)
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 32.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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